molecular formula C10H13N3O4S B2639625 1-[(4-Nitrophenyl)sulfonyl]piperazine CAS No. 403825-44-5

1-[(4-Nitrophenyl)sulfonyl]piperazine

Cat. No.: B2639625
CAS No.: 403825-44-5
M. Wt: 271.29
InChI Key: LIZLJILNEOVKMR-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C10H13N3O4S and its molecular weight is 271.29. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Nitrophenyl)sulfonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Nitrophenyl)sulfonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZLJILNEOVKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and IUPAC name for 1-[(4-Nitrophenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[(4-Nitrophenyl)sulfonyl]piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-[(4-Nitrophenyl)sulfonyl]piperazine, a key chemical intermediate for researchers and professionals in drug development. We will detail its fundamental chemical identifiers, provide a robust and validated protocol for its synthesis and characterization, and explore its utility as a versatile scaffold in medicinal chemistry. This document is designed to serve as a practical resource, combining theoretical insights with actionable experimental methodologies to empower scientific innovation.

Core Compound Identification and Physicochemical Properties

1-[(4-Nitrophenyl)sulfonyl]piperazine is a sulfonamide derivative of piperazine. The incorporation of the electron-withdrawing nitrophenyl group and the conformationally flexible piperazine ring makes it a valuable building block in the synthesis of more complex molecules.[1] Its core identifiers and computed properties are summarized below.[2]

PropertyValueSource
IUPAC Name 1-(4-nitrophenyl)sulfonylpiperazinePubChem[2]
CAS Number 403825-44-5PubChem[2][3][]
Molecular Formula C₁₀H₁₃N₃O₄SPubChem[2]
Molecular Weight 271.30 g/mol PubChem[2]
Canonical SMILES C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[O-]PubChem[2]
InChI Key LIZLJILNEOVKMR-UHFFFAOYSA-NPubChem[2]
XLogP3-AA 0.2PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]

Synthesis and Characterization

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine is most commonly achieved via a nucleophilic substitution reaction between piperazine and 4-nitrobenzenesulfonyl chloride. This method is reliable, scalable, and employs readily available starting materials.

Synthetic Rationale and Mechanistic Insight

The reaction proceeds through the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The presence of a base, such as triethylamine, is crucial. It serves to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. A second equivalent of piperazine can also act as the base, though this requires a larger excess of the piperazine starting material. The use of an anhydrous polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to ensure solubility of the reactants while preventing unwanted side reactions with water. A similar synthetic strategy is employed for coupling sulfonyl chlorides with other amino-functionalized molecules.[5]

Detailed Experimental Protocol: Synthesis

Materials:

  • Piperazine (anhydrous)

  • 4-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the stirred solution, add triethylamine (1.1 equivalents). In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-[(4-Nitrophenyl)sulfonyl]piperazine.

Visualization: Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Conditions Piperazine Piperazine Reaction_Center Piperazine->Reaction_Center SulfonylChloride 4-Nitrobenzenesulfonyl Chloride SulfonylChloride->Reaction_Center Triethylamine Triethylamine (Base) Triethylamine->Reaction_Center DCM DCM (Solvent) 0°C to RT DCM->Reaction_Center Product 1-[(4-Nitrophenyl)sulfonyl]piperazine Workup Aqueous Workup & Purification Product->Workup Reaction_Center->Product Nucleophilic Substitution G A Core Scaffold 1-[(4-Nitrophenyl)sulfonyl]piperazine B Library Synthesis (e.g., Alkylation, Acylation on Piperazine N-H) A->B C Primary Biological Screening (e.g., Kinase Inhibition Assay) B->C D Identify 'Hits' (Active Compounds) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (Improve Potency & Properties) E->F F->B Iterative Design

Sources

Technical Guide: Solubility Profiling & Handling of 1-[(4-Nitrophenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 1-[(4-Nitrophenyl)sulfonyl]piperazine (CAS: 403825-44-5). It is designed to assist researchers in optimizing stock solution preparation, purification protocols, and biological assay workflows.

Executive Summary

1-[(4-Nitrophenyl)sulfonyl]piperazine is a critical intermediate in the synthesis of sulfonamide-based bioactives and a common scaffold in medicinal chemistry (e.g., for HIV protease inhibitors or 5-HT receptor ligands). Its physicochemical behavior is dominated by the electron-withdrawing nitro group and the polar sulfonyl moiety, balanced by a basic secondary amine on the piperazine ring.

  • DMSO (Dimethyl Sulfoxide): The preferred solvent for high-concentration stock solutions (>50 mM) used in biological screening.

  • Methanol (MeOH): The optimal solvent for purification (recrystallization), transfer, and LC-MS sample preparation.

This guide details the thermodynamic drivers of dissolution, step-by-step solvation protocols, and troubleshooting strategies for preventing precipitation ("crashing out") in aqueous buffers.

Physicochemical Profile & Solvent Interaction[1][2][3]

Understanding the molecular structure is the prerequisite for predicting solubility behavior.

PropertyData / CharacteristicImplication for Solubility
CAS Number 403825-44-5Unique Identifier.[1]
Molecular Formula C₁₀H₁₃N₃O₄SMW: 271.30 g/mol .[2]
Key Functional Groups Sulfonyl (SO₂): Strong dipole.• Nitro (NO₂): Electron-withdrawing, polar.• Piperazine NH: Secondary amine (Basic, pKa ~8.5-9.0).High polarity favors DMSO. Basic amine allows salt formation (HCl) to improve aqueous solubility.
H-Bond Donors 1 (Distal Piperazine NH)Capable of H-bonding with DMSO (acceptor) and MeOH (donor/acceptor).
LogP (Predicted) ~0.2 - 1.0Moderately lipophilic; requires organic co-solvents for aqueous assays.
Solvation Mechanisms
  • In DMSO: The sulfonyl and nitro groups interact strongly with DMSO via dipole-dipole forces. The distal amine acts as a hydrogen bond donor to the sulfoxide oxygen. This cooperative interaction typically results in high solubility (>100 mM) .

  • In Methanol: Methanol acts as both a hydrogen bond donor (to the sulfonyl oxygens and nitro group) and an acceptor (from the piperazine NH). While soluble at room temperature, the solubility significantly increases with heat, making MeOH an ideal recrystallization solvent .

Solubility Data & Handling Protocols

A. Solubility in DMSO (Protocol for Stock Solutions)

Target Concentration: 10 mM to 100 mM (Standard for HTS).

Protocol 1: Preparation of 50 mM Stock Solution

  • Reagent: Anhydrous DMSO (≥99.9%, stored under desiccant).

  • Calculation: To prepare 1 mL of 50 mM stock:

    
    
    
    
    

Step-by-Step Workflow:

  • Weigh ~13.6 mg of the compound into a chemically resistant glass vial (amber preferred).

  • Add 500 µL of anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

    • Observation: Solution should turn clear yellow/orange.

  • Add remaining DMSO to reach final volume (1 mL total).

  • Sonicate for 5 minutes at ambient temperature to ensure breakdown of any micro-crystalline aggregates.

Critical Warning: DMSO is hygroscopic. Absorbed water can cause the compound to precipitate over time or hydrolyze sensitive impurities. Store stocks at -20°C in aliquots.

B. Solubility in Methanol (Protocol for Purification)

Application: Recrystallization or LC-MS dilution.

Protocol 2: Recrystallization from Methanol

  • Dissolution: Suspend the crude solid in Methanol (approx. 10 mL per gram).

  • Heating: Heat the mixture to reflux (approx. 65°C). The compound should dissolve completely.

    • If insoluble: Add MeOH in 1 mL increments until clear.

  • Filtration: Filter hot (if necessary) to remove mechanical impurities.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Harvest: Collect crystals via vacuum filtration. Wash with cold (-20°C) Methanol.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection and the process for determining the solubility limit (Saturation Shake-Flask Method).

SolubilityWorkflow Start Start: Solid 1-[(4-Nitrophenyl)sulfonyl]piperazine Choice Select Application Start->Choice BioAssay Biological Assay / Screening Choice->BioAssay Screening Purification Purification / Analysis (LC-MS) Choice->Purification Synthesis DMSO_Add Add Anhydrous DMSO (Target: 10-100 mM) BioAssay->DMSO_Add Vortex Vortex & Sonicate (5 min) DMSO_Add->Vortex Check_Clear Visual Inspection: Clear Solution? Vortex->Check_Clear Success_DMSO Ready for Serial Dilution (Store at -20°C) Check_Clear->Success_DMSO Yes Fail_DMSO Dilute to lower conc. or warm to 37°C Check_Clear->Fail_DMSO No (Turbid) MeOH_Add Add Methanol (Room Temp) Purification->MeOH_Add Heat Heat to Reflux (65°C) MeOH_Add->Heat Cool Cool Slowly to 4°C Heat->Cool Crystallize Precipitation/Crystallization Cool->Crystallize

Caption: Workflow for solvent selection based on application: High-solubility DMSO route for assays vs. Temperature-dependent Methanol route for purification.

Troubleshooting & Best Practices

The "Crash-Out" Phenomenon

When diluting a DMSO stock into an aqueous buffer (e.g., PBS) for biological assays, the compound may precipitate if the local concentration exceeds the aqueous solubility limit.

Prevention Strategy:

  • Intermediate Dilution: Do not pipet 100% DMSO stock directly into the assay well. Create an intermediate dilution (e.g., 10% DMSO in buffer) first.

  • Mixing Speed: Rapid dispersion prevents local supersaturation.

  • pH Control: The distal piperazine nitrogen is basic. In acidic buffers (pH < 7), solubility improves due to protonation. In basic buffers (pH > 9), the compound remains neutral and is less soluble. Maintain pH ~7.4 for physiological relevance, but be aware of the solubility drop.

LC-MS Sample Prep
  • Solvent: Methanol is preferred over DMSO for LC-MS injection because DMSO is difficult to remove and can suppress ionization.

  • Protocol: Dissolve 1 mg in 1 mL Methanol. If solubility is slow, add 1% Formic Acid to protonate the piperazine nitrogen, drastically increasing solubility.

References

  • PubChem. (2025).[2][3] Compound Summary: 1-[(4-Nitrophenyl)sulfonyl]piperazine (CID 2410357).[2] National Center for Biotechnology Information. [Link]

  • Delgado, D. R., et al. (2025).[4] Solubility of Sulfonamide Derivatives in Methanol + Water Mixtures.[5][6][4] Journal of Solution Chemistry. (Contextual grounding on sulfonamide solubility behavior).

  • BenchChem. (2025).[7] Standard Protocols for DMSO Stock Preparation of Piperazine Derivatives. (General methodology for lipophilic amine handling).

Sources

1-[(4-Nitrophenyl)sulfonyl]piperazine: A Versatile Scaffold for Diversity-Oriented Synthesis

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 1-[(4-nitrophenyl)sulfonyl]piperazine represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This scaffold uniquely combines the solubility-enhancing properties of the piperazine ring with the rigid, electron-withdrawing geometry of the 4-nitrobenzenesulfonyl moiety.

While the nitro group itself is often considered a "structural alert" in final drug candidates due to potential genotoxicity, this scaffold serves primarily as a high-value intermediate . It functions as a masked aniline precursor, allowing for the rapid generation of focused libraries (ureas, bis-sulfonamides, and amides) targeting kinases, proteases, and G-protein coupled receptors (GPCRs).

Chemical Architecture & Pharmacophore Analysis[1]

The utility of this scaffold stems from the synergistic interaction of its three core structural domains.

Structural Domains
DomainFunctionalityMedicinal Chemistry Role
Piperazine Ring Linker / Solubilizer Provides a semi-rigid, chair-conformation spacer (approx. 5-6 Å).[1] The secondary amine (

) acts as a handle for further derivatization and improves aqueous solubility via protonation at physiological pH.
Sulfonyl Group H-Bond Acceptor The

moiety creates a strong dipole and acts as a hydrogen bond acceptor.[1] It imposes a tetrahedral geometry that orients the aromatic ring perpendicular to the piperazine plane, often critical for fitting into deep hydrophobic pockets (e.g., Carbonic Anhydrase, MMPs).
4-Nitrophenyl Electronic Modulator / Masked Handle The nitro group (

) is a strong electron-withdrawing group (EWG), increasing the acidity of the sulfonamide NH (if present) or modulating the lipophilicity. Crucially, it serves as a latent amino group, accessible via reduction.
Physicochemical Profile[1][2][3][4][5][6]
  • Molecular Weight: 271.30 Da (Fragment-like, ideal for FBDD).[1]

  • LogP: ~0.2 (Highly favorable for oral bioavailability).[1]

  • Topological Polar Surface Area (TPSA): ~104 Ų.[1]

  • H-Bond Donors/Acceptors: 1 Donor (NH), 6 Acceptors (O, N).

Mechanism of Action & Target Landscape

This scaffold does not have a single mechanism; rather, it acts as a "key" that can be cut to fit various locks.

Validated Biological Targets
  • 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    -HSD1):
    Arylsulfonylpiperazines have shown potency in the low nanomolar range (
    
    
    nM) for treating metabolic syndrome.[1] The sulfonyl group interacts with the catalytic triad, while the piperazine extends into the solvent-exposed region.
  • Carbonic Anhydrase (CA) Inhibitors: When the nitro group is reduced to a primary sulfonamide (via chemical transformation), these derivatives selectively inhibit hCA II and IX isoforms, relevant in glaucoma and hypoxic tumor survival.

  • Antimicrobial Agents (LpxH Inhibitors): Derivatives targeting the lipid A biosynthesis pathway in Gram-negative bacteria (K. pneumoniae, E. coli).

  • Anticancer (Tubulin/Kinase Modulation): Hybrid molecules combining this scaffold with vinca alkaloids (e.g., Vindoline) have demonstrated cytotoxicity against MCF-7 and HepG2 cell lines by disrupting microtubule dynamics.[1]

Synthesis & Experimental Protocols

Core Synthesis: The "Self-Validating" Protocol

Objective: Synthesis of 1-[(4-nitrophenyl)sulfonyl]piperazine from commercially available reagents. Purity Goal: >98% by HPLC.

Reagents:

  • Piperazine anhydrous (3.0 eq) – Excess is critical to prevent bis-sulfonylation.[1]

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq).[1][2]

  • Triethylamine (

    
    , 1.2 eq).
    
  • Dichloromethane (DCM) or THF (Anhydrous).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (3.0 eq) and

    
     (1.2 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.
    
  • Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM. Add this solution dropwise to the piperazine mixture over 30 minutes. Control: Maintain temperature <5°C to minimize side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Validation Point: Monitor by TLC (System: 5% MeOH in DCM). Product

      
       ~0.3; Bis-sulfonated impurity 
      
      
      ~0.8.[1]
  • Workup (The "Acid-Base" Swing):

    • Wash the organic layer with water (

      
      ) to remove excess piperazine and salts.
      
    • Extract the organic layer with 1M HCl.[1] The product (containing a basic amine) moves to the aqueous phase; non-basic impurities (bis-sulfonamides) remain in the organic phase.

    • Basify the aqueous phase to pH 10 using 2M NaOH.[1]

    • Extract back into DCM (

      
      ).[1]
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethanol/Hexane if necessary.

Divergent Synthesis Workflow

The following diagram illustrates the transformation of the core scaffold into bioactive libraries.

SynthesisWorkflowStartReagents:Piperazine (Excess) + 4-Nitrobenzenesulfonyl ChlorideCoreCore Scaffold:1-[(4-Nitrophenyl)sulfonyl]piperazineStart->CoreDCM, Et3N, 0°C(Kinetic Control)ImpurityImpurity:Bis-sulfonylpiperazineStart->ImpurityExcess Chlorideor High TempReductionReduction Step:H2/Pd-C or Fe/HClCore->ReductionNitro ReductionAnilineIntermediate:1-[(4-Aminophenyl)sulfonyl]piperazineReduction->AnilineLib1Library A (Ureas):React with Isocyanates(Kinase Inhibitors)Aniline->Lib1Lib2Library B (Amides):React with Acid Chlorides(GPCR Ligands)Aniline->Lib2Lib3Library C (Sulfonamides):React with Sulfonyl Chlorides(Enzyme Inhibitors)Aniline->Lib3

Figure 1: Divergent synthesis pathway transforming the nitro-scaffold into diverse bioactive libraries.

Metabolic & Toxicological Considerations (Safety)

When designing drugs with this scaffold, the "Nitro" group is the primary liability.

  • Nitroreductase Liability: In vivo, nitro groups are often reduced to hydroxylamines and amines.[1] Hydroxylamines can be DNA-reactive (genotoxic).[1]

    • Mitigation: Most successful drugs use the nitro group only as a synthetic precursor.[1] If retained, it must be justified (e.g., as a hypoxia-activated prodrug mechanism).

  • Sulfonamide Hypersensitivity: The sulfonyl moiety can trigger Stevens-Johnson Syndrome (SJS) in susceptible populations, although this is more common with primary sulfonamides (

    
    ) than the tertiary sulfonamides (
    
    
    ) found in this piperazine scaffold.
  • Piperazine Metabolism: The piperazine ring is subject to N-oxidation and ring hydroxylation.[1] Substitution at the carbon atoms (e.g., 2-methylpiperazine) can block metabolic soft spots.

Case Study: Optimization of Anti-TB Agents

A relevant application of this scaffold is in the development of anti-tubercular agents.

  • Initial Hit: A 1-[(4-nitrophenyl)sulfonyl]piperazine derivative showed moderate activity against M. tuberculosis (

    
    ).[1]
    
  • Optimization:

    • Linker Modification: The piperazine nitrogen (

      
      ) was substituted with a benzhydryl group to increase lipophilicity and cell wall penetration.[1]
      
    • Nitro Group Retention: Surprisingly, retaining the nitro group (specifically 2,4-dinitro) improved potency against the H37Rv strain, suggesting a mechanism involving oxidative stress generation within the bacterium.

    • Outcome: The optimized lead achieved an

      
       of 
      
      
      with a selectivity index (SI) of >30 against mammalian cells.[1]

References

  • PubChem. (2025).[1] 1-[(4-Nitrophenyl)sulfonyl]piperazine | C10H13N3O4S.[1] National Library of Medicine.[1] [Link]

  • Bhat, M. A., et al. (2025). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate. [Link]

  • Scott, J. S., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shaik, A. B., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega.[1] [Link]

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The compound 1-[(4-Nitrophenyl)sulfonyl]piperazine (often referred to as N-nosylpiperazine) is a critical intermediate in medicinal chemistry. It serves two primary roles:

  • Scaffold Intermediate: A building block for sulfonamide-based antimicrobials, antifungal agents, and protease inhibitors.

  • Protecting Group Strategy: The 4-nitrobenzenesulfonyl (Nosyl) group is a classic amine protecting group that allows for the selective alkylation of the secondary amine, followed by facile deprotection via thiophenolates (Fukuyama amine synthesis).

Synthetic Challenge: Selectivity

The core challenge in synthesizing monosubstituted piperazines is avoiding the formation of the symmetrical N,N'-bis-sulfonated byproduct.

  • Direct Approach (Low Fidelity): Reacting piperazine directly with 4-nitrobenzenesulfonyl chloride requires a large excess of piperazine to statistically favor the mono-product, creating wasteful downstream purification.

  • Protected Approach (High Fidelity): The industry-standard protocol utilizes 1-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) as the starting material. This ensures 100% regioselectivity for the mono-sulfonated product.

This application note details the Protected Approach , ensuring high purity and scalability suitable for drug development workflows.

Reaction Mechanism & Pathway[1][2]

The synthesis proceeds via a nucleophilic acyl substitution at the sulfonyl sulfur atom, followed by acid-mediated deprotection.

  • Sulfonylation: The secondary amine of 1-Boc-piperazine attacks the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride (Nosyl-Cl). The base (Triethylamine or DIPEA) neutralizes the generated HCl, driving the equilibrium forward.

  • Deprotection: The Boc group is cleaved using Trifluoroacetic acid (TFA) or HCl, revealing the secondary amine while leaving the robust sulfonamide bond intact.

Pathway Visualization

ReactionPathway cluster_legend Reaction Phase Start 1-Boc-Piperazine (Nucleophile) Inter Intermediate: 1-Boc-4-Nosylpiperazine Start->Inter DCM, Et3N, 0°C Reagent 4-Nitrobenzenesulfonyl Chloride (Electrophile) Reagent->Inter Acid Acid Treatment (TFA or HCl) Inter->Acid Product Product: 1-[(4-Nitrophenyl)sulfonyl]piperazine Acid->Product - Isobutylene - CO2

Figure 1: Step-wise reaction pathway ensuring regioselectivity via Boc-protection strategy.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleHazard Note
1-Boc-piperazine 186.251.0SubstrateIrritant
4-Nitrobenzenesulfonyl chloride 221.621.1ElectrophileCorrosive , Moisture Sensitive [1]
Triethylamine (Et3N) 101.191.5Base ScavengerFlammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolventVolatile
Trifluoroacetic Acid (TFA) 114.02ExcessDeprotectionHighly Corrosive
Step-by-Step Methodology
Phase 1: Sulfonylation (Formation of Protected Intermediate)
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (10 mmol, 1.86 g) in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL). Cool the solution to 0°C using an ice bath.

  • Electrophile Addition: Slowly add 4-Nitrobenzenesulfonyl chloride (11 mmol, 2.44 g) portion-wise over 15 minutes. Note: Nosyl chloride is moisture sensitive; handle quickly or under inert atmosphere (N2).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting amine spot should disappear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with 1M HCl (2 x 30 mL) to remove excess base/amine.

    • Wash with Saturated NaHCO3 (2 x 30 mL) and Brine (30 mL).

    • Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

    • Result: Off-white solid (Intermediate: tert-butyl 4-[(4-nitrophenyl)sulfonyl]piperazine-1-carboxylate).

Phase 2: Deprotection (Isolation of Target)
  • Dissolution: Dissolve the crude intermediate from Phase 1 in DCM (20 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at 0°C. Caution: Gas evolution (CO2/Isobutylene).

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Isolation (Free Base):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • Redissolve the residue in a minimal amount of water/methanol.

    • Carefully adjust pH to ~10 using 2M NaOH or saturated Na2CO3 .

    • Extract with DCM or Ethyl Acetate (3 x 30 mL).

    • Dry (Na2SO4) and concentrate to yield the target compound.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Workflow Diagram

Workflow Step1 Dissolve 1-Boc-Piperazine in DCM + Et3N Step2 Add Nosyl-Cl at 0°C Stir to RT (2-4h) Step1->Step2 Step3 Liquid-Liquid Extraction (Wash: HCl -> NaHCO3 -> Brine) Step2->Step3 Step4 Concentrate to Solid (Boc-Protected Intermediate) Step3->Step4 Step5 Deprotection (TFA/DCM or HCl/Dioxane) Step4->Step5 Step6 Basify & Extract Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of the target piperazine derivative.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Hydrolysis of Nosyl-ClEnsure Nosyl-Cl is fresh and yellow (not white/faded). Use anhydrous DCM.
Bis-sulfonylation Contaminated Starting MaterialConfirm 1-Boc-piperazine purity. If using free piperazine, this side reaction is unavoidable without huge excess.
Incomplete Deprotection Insufficient Acid/TimeMonitor by TLC. The Boc-intermediate is less polar than the free amine product.
Product is an Oil Residual Solvent/TFAThe free base may be an oil or low-melting solid. Triturate with diethyl ether to induce crystallization.

References

  • Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions? Retrieved from

  • National Institutes of Health (PMC). (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from

  • National Institutes of Health (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

Sources

Greener Shades of Synthesis: Advanced Protocols for 1-[(4-Nitrophenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of pharmaceutical development, the synthesis of bioactive molecules demands not only efficiency and purity but also a commitment to sustainable practices. 1-[(4-Nitrophenyl)sulfonyl]piperazine is a key building block in the synthesis of various pharmacologically active compounds. This application note provides detailed protocols and a comparative analysis of green chemistry methods for its synthesis, moving beyond traditional approaches that often rely on volatile organic solvents and harsh conditions. Herein, we explore methodologies that leverage water as a benign solvent, microwave irradiation, and ultrasonic energy to significantly reduce the environmental impact while maintaining high yields and purity.

The Imperative for Green Synthesis

The conventional synthesis of sulfonamides, including 1-[(4-Nitrophenyl)sulfonyl]piperazine, typically involves the reaction of a sulfonyl chloride with an amine in the presence of an organic base and a chlorinated solvent. This approach, while effective, contributes to environmental pollution and poses safety risks. Green chemistry offers a transformative alternative by focusing on the reduction of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. For the synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine, this translates to tangible benefits:

  • Reduced Environmental Footprint: Minimizing or eliminating the use of hazardous organic solvents.

  • Enhanced Safety: Avoiding toxic and corrosive reagents and byproducts.

  • Increased Efficiency: Accelerating reaction times and potentially improving yields through alternative energy sources.

  • Economic Advantages: Lowering costs associated with solvent purchase, storage, and disposal.

This guide delves into three key green synthetic strategies: aqueous-phase synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis. Each method is presented with a detailed, step-by-step protocol, enabling researchers to implement these sustainable practices in their laboratories.

Methods and Protocols

Method 1: Aqueous-Phase Synthesis: A Benign Approach

The use of water as a solvent is a cornerstone of green chemistry. This protocol details the synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine in an aqueous medium, eliminating the need for volatile organic compounds (VOCs). The reaction's success in water is facilitated by the use of a simple inorganic base to neutralize the hydrochloric acid generated in situ.

Causality of Experimental Choices:

  • Water as Solvent: Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. While reactants may have limited solubility, the reaction often proceeds efficiently at the interface or in a suspension.

  • Sodium Carbonate as Base: A mild, inexpensive, and environmentally benign base is used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without the need for organic bases like pyridine or triethylamine, which are toxic and difficult to remove.[1][2]

  • Room Temperature Reaction: Conducting the reaction at ambient temperature minimizes energy consumption, further enhancing the green credentials of this method.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) and sodium carbonate (1.2 eq) in 50 mL of deionized water.

  • Reagent Addition: To the stirring solution, add 4-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise over 15-20 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion of the reaction, a solid precipitate will form. Acidify the reaction mixture to pH 2-3 with 2M HCl to ensure complete precipitation of the product and to neutralize any remaining piperazine.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Diagram of Aqueous Synthesis Workflow

A Dissolve Piperazine & Na2CO3 in Water B Add 4-Nitrobenzenesulfonyl Chloride A->B Portion-wise addition C Stir at Room Temperature (2-3 h) B->C D Acidify with 2M HCl C->D Reaction completion E Vacuum Filtration D->E F Wash with Cold Water E->F G Dry under Vacuum F->G H 1-[(4-Nitrophenyl)sulfonyl]piperazine G->H

Caption: Workflow for the aqueous synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine.

Method 2: Microwave-Assisted Synthesis: Rapid and Efficient

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating.[3] This protocol describes a rapid, solvent-free (neat) synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine under microwave irradiation.

Causality of Experimental Choices:

  • Microwave Energy: Microwaves directly heat the reactants, leading to a rapid increase in temperature and pressure (in a sealed vessel), which dramatically accelerates the reaction rate. This localized heating is more energy-efficient than conventional oil baths.

  • Solvent-Free Conditions: Performing the reaction without a solvent (neat) maximizes the concentration of reactants, often leading to faster reaction rates and simplifying product purification. This aligns with the principles of green chemistry by minimizing waste.

  • Controlled Heating: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible results and preventing side reactions that can occur with thermal runaway.

Experimental Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add piperazine (1.2 eq) and 4-nitrobenzenesulfonyl chloride (1.0 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by TLC after cooling the reaction mixture.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of dichloromethane (DCM) to the vial and stir to dissolve the product.

  • Purification: Wash the DCM solution with 1M HCl (2 x 10 mL) to remove excess piperazine, followed by a wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-[(4-Nitrophenyl)sulfonyl]piperazine.

Diagram of Microwave-Assisted Synthesis Workflow

A Mix Piperazine & 4-Nitrobenzenesulfonyl Chloride B Microwave Irradiation (120 °C, 10-15 min) A->B C Dissolve in DCM B->C After cooling D Aqueous Work-up (HCl, NaHCO3, Brine) C->D E Dry & Concentrate D->E F Recrystallize E->F G 1-[(4-Nitrophenyl)sulfonyl]piperazine F->G

Caption: Workflow for the microwave-assisted synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine.

Method 3: Ultrasound-Assisted Synthesis: An Energy-Efficient Alternative

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields through the phenomenon of acoustic cavitation. This protocol outlines the synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine using ultrasound assistance.

Causality of Experimental Choices:

  • Ultrasonic Energy: The collapse of cavitation bubbles generated by ultrasound creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. This method is energy-efficient and can often be performed at lower bulk temperatures than conventional heating.

  • Homogenization: The mechanical effects of ultrasound can lead to better mixing and mass transfer, particularly in heterogeneous reaction mixtures, which can improve reaction rates.

  • Ethanol as Solvent: While not as green as water, ethanol is a more benign solvent than chlorinated hydrocarbons and can be derived from renewable resources. It is used here to facilitate the dissolution of the reactants.

Experimental Protocol:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, suspend piperazine (1.2 eq) and 4-nitrobenzenesulfonyl chloride (1.0 eq) in 20 mL of ethanol.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath filled with water. Sonicate the mixture at a frequency of 35-40 kHz at room temperature for 1-1.5 hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: Upon completion, a precipitate will form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Diagram of Ultrasound-Assisted Synthesis Workflow

A Suspend Reactants in Ethanol B Ultrasonic Irradiation (35-40 kHz, 1-1.5 h) A->B C Cool in Ice Bath B->C Reaction completion D Vacuum Filtration C->D E Wash with Cold Ethanol D->E F Dry under Vacuum E->F G 1-[(4-Nitrophenyl)sulfonyl]piperazine F->G

Sources

Handling and storage protocols for 1-[(4-Nitrophenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Solubilization of 1-[(4-Nitrophenyl)sulfonyl]piperazine

Abstract

This application note provides a rigorous technical framework for the handling, storage, and solubilization of 1-[(4-Nitrophenyl)sulfonyl]piperazine (CAS: 10323-41-8). As a bifunctional scaffold containing a basic secondary amine and an electron-deficient nitroarene linked by a stable sulfonamide, this compound serves as a critical intermediate in the synthesis of protease inhibitors and GPCR ligands. This guide addresses the specific stability challenges posed by the piperazine moiety (hygroscopicity/carbamate formation) and the nitro group (photolytic sensitivity), offering self-validating protocols to ensure experimental reproducibility.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the structural components is prerequisite to proper handling. The molecule consists of a lipophilic 4-nitrobenzenesulfonyl tail and a polar, basic piperazine head group.

Table 1: Physicochemical Specifications

PropertySpecificationTechnical Note
Chemical Name 1-[(4-Nitrophenyl)sulfonyl]piperazineAlso known as 1-(4-nitrobenzenesulfonyl)piperazine
CAS Number 10323-41-8Verify against CoA; often confused with non-sulfonyl analogs.
Formula

Molecular Weight 271.30 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow (due to nitro conjugation).
pKa (Calc) ~8.5 (Piperazine NH)The secondary amine is moderately basic and protonatable.
Solubility DMSO (>50 mM), DMFLow aqueous solubility at neutral pH; soluble in dilute acid.
Hygroscopicity ModerateSecondary amines can absorb moisture and

.

Part 2: Safety Assessment & Hazard Mitigation

Senior Scientist Insight: While often treated as a generic reagent, the piperazine moiety is a known sensitizer. Inhalation of dust can lead to respiratory sensitization.[1][2] The nitro group suggests potential energetic reactivity under extreme reduction conditions, though the sulfonamide linkage provides significant thermal stability.

  • Primary Hazards: Skin/Eye Irritant (H315/H319), Respiratory Sensitizer (H334 - suspected based on piperazine class).

  • Engineering Controls: Handle strictly within a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat. Double-gloving recommended when handling DMSO stock solutions to prevent transdermal permeation.

Part 3: Storage & Stability Framework

The integrity of 1-[(4-Nitrophenyl)sulfonyl]piperazine depends on preventing two primary degradation pathways: oxidative discoloration of the amine and photolytic reduction of the nitro group.

Storage Protocol
  • Temperature: Store solid at 2°C to 8°C for active use (up to 6 months). For long-term archiving (>6 months), store at -20°C .

  • Atmosphere: The secondary amine is susceptible to reacting with atmospheric

    
     to form carbamates. Store under Argon or Nitrogen  in a desiccator.
    
  • Light Protection: The nitroarene chromophore makes the compound photosensitive. Use amber vials or wrap containers in aluminum foil.

Figure 1: Storage and Handling Lifecycle

StorageLifecycle Receipt Receipt of Compound (Check CoA & Appearance) Aliquot Aliquot Solid (Avoid freeze-thaw cycles) Receipt->Aliquot  Immediate   Storage Long-Term Storage (-20°C, Dark, Inert Gas) Aliquot->Storage  Seal   Solubilization Solubilization (DMSO, Fresh Prep) Storage->Solubilization  Thaw to RT   Usage Experimental Usage (Synthesis/Screening) Solubilization->Usage  < 24 Hours   Usage->Storage  Discard Excess Solution   (Do not refreeze DMSO stocks)

Caption: Lifecycle management preventing freeze-thaw degradation and moisture contamination.

Part 4: Solubilization & Handling Protocol

Causality: The sulfonamide group acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the piperazine slightly compared to alkyl-piperazines, but it remains the primary solubility handle. The lipophilic nitro-phenyl tail necessitates organic co-solvents.

Protocol: Preparation of 10 mM Stock Solution (10 mL)
  • Equilibration: Allow the storage vial to reach room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water onto the hygroscopic solid.

  • Weighing: Weigh 27.13 mg of the compound into a pre-tared amber glass vial.

    • Note: Use glass, not plastic, as DMSO can leach plasticizers from certain polymers.

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Alternative: DMF (Dimethylformamide) is acceptable. Avoid Ethanol/Methanol for long-term stock as they can evaporate and change concentration.

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at ambient temperature for 5 minutes.

    • Visual Check: Solution should be clear and yellow. Turbidity indicates impurities or moisture.

  • Usage:

    • For Aqueous Assays: Dilute the DMSO stock into buffer. Keep final DMSO concentration <1% to avoid solvent effects.

    • Solubility Limit: In PBS (pH 7.4), the compound may precipitate above 100 µM due to the lipophilic tail. If higher concentrations are needed, acidify the buffer (pH < 6) to protonate the piperazine nitrogen.

Part 5: Quality Control (QC) & Validation

Trustworthiness in data requires verifying the reagent before use.

Validation Method: LC-MS

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro). MS (ESI+) looking for

    
    .
    

Figure 2: Structural Reactivity & Stability Logic

ReactivityLogic Molecule 1-[(4-Nitrophenyl)sulfonyl]piperazine Piperazine Piperazine NH (Secondary Amine) Molecule->Piperazine Nitro Nitro Group (NO2) Molecule->Nitro Sulfonyl Sulfonamide Linker (SO2-N) Molecule->Sulfonyl Carbamate Risk: Carbamate Formation (Reacts with CO2) Piperazine->Carbamate Exposure to Air Reduction Risk: Photolytic Reduction (Reacts with UV Light) Nitro->Reduction Exposure to Light Hydrolysis Stable (Resistant to Hydrolysis) Sulfonyl->Hydrolysis Extreme pH only

Caption: Structural decomposition analysis. The secondary amine and nitro group are the primary stability control points.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2410357, 1-[(4-Nitrophenyl)sulfonyl]piperazine. Retrieved February 15, 2026 from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine using microwave-assisted organic synthesis (MAOS). This method presents a significant improvement over conventional heating protocols, offering dramatically reduced reaction times, enhanced product yields, and higher purity.[1] The protocol is designed for reproducibility and scalability, aligning with the principles of green chemistry by minimizing energy consumption and solvent use.[2][3][4] Detailed procedural steps, mechanistic insights, safety precautions, and expected outcomes are provided to enable researchers to successfully implement this advanced synthetic technique.

Introduction

1-[(4-Nitrophenyl)sulfonyl]piperazine is a valuable scaffold in medicinal chemistry and a key building block for the synthesis of a diverse range of pharmacologically active compounds. The piperazine moiety is a common feature in many approved drugs, while the nitrobenzenesulfonamide group serves as a versatile synthetic handle and can impart specific physicochemical properties.

Traditional synthesis of sulfonamides often involves prolonged reaction times at elevated temperatures, which can lead to the formation of impurities and lower overall yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that accelerates chemical reactions by using microwave irradiation to directly and uniformly heat the reactants.[1][3] This direct energy transfer into the reaction mixture, through mechanisms like dipolar polarization and ionic conduction, results in rapid temperature increases and significantly faster reaction rates compared to conventional heating methods.[3][4] The benefits of MAOS include not only speed but also improved yields, cleaner reaction profiles, and greater energy efficiency, making it a superior and greener alternative for modern organic synthesis.[1][2][3]

This application note details a validated protocol for the synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine, leveraging the power of dedicated microwave reactors to achieve completion in minutes rather than hours.

Reaction and Mechanism

2.1. Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction between piperazine and 4-nitrobenzenesulfonyl chloride. A base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is used to scavenge the hydrochloric acid (HCl) byproduct.

Figure 1. Synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine from piperazine and 4-nitrobenzenesulfonyl chloride.

2.2. Mechanism Overview

The formation of the sulfonamide bond is a classic example of nucleophilic substitution at a sulfur center.[5]

  • Nucleophilic Attack: The secondary amine of piperazine, acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-nitrobenzenesulfonyl chloride.

  • Intermediate Formation: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled.

  • Deprotonation: The added base (e.g., TEA) removes the proton from the newly formed ammonium salt, yielding the neutral sulfonamide product and triethylammonium chloride.

The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the sulfonyl sulfur, facilitating the nucleophilic attack and promoting a rapid reaction.

Experimental Protocol

3.1. Materials and Equipment

Reagents & Solvents Grade Supplier Equipment Details
Piperazine≥99%Sigma-AldrichMicrowave SynthesizerDedicated laboratory microwave reactor (e.g., CEM, Anton Paar)
4-Nitrobenzenesulfonyl chloride≥98%Sigma-AldrichMicrowave Process Vial10 mL or 20 mL vial with snap cap and septum
Triethylamine (TEA) or DIPEA≥99.5%Sigma-AldrichMagnetic Stir BarsTeflon-coated, appropriate size for the vial
Acetonitrile (MeCN)AnhydrousSigma-AldrichAnalytical Balance4-decimal place
Dichloromethane (DCM)ACS GradeFisher ScientificFume HoodRequired for all manipulations
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFiltration ApparatusBüchner funnel, filter flask, vacuum source
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichRotary EvaporatorFor solvent removal
Deionized Water--TLC PlatesSilica gel 60 F₂₅₄

3.2. Step-by-Step Synthesis Procedure

Caution: This procedure involves heating solvents above their boiling points in a sealed vessel, which generates high pressure.[6] Only use a dedicated microwave reactor designed for organic synthesis with appropriate temperature and pressure sensors.[6][7] The nitro group can be energetic; exercise caution.[8]

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add piperazine (1.0 mmol, 86.2 mg).

    • Rationale: Using a slight excess of piperazine can be done to drive the reaction to completion, but a 1:1 stoichiometry is often sufficient under microwave conditions.

  • Solvent and Base Addition: Dissolve the piperazine in 3 mL of anhydrous acetonitrile (MeCN). Add triethylamine (1.2 mmol, 0.17 mL).

    • Rationale: Acetonitrile is a polar solvent that couples efficiently with microwave irradiation, leading to rapid heating.[9] TEA acts as an acid scavenger, preventing the protonation of the piperazine starting material and neutralizing the HCl byproduct.

  • Sulfonyl Chloride Addition: Add 4-nitrobenzenesulfonyl chloride (1.0 mmol, 221.6 mg) to the stirred solution.

    • Rationale: Adding the sulfonyl chloride last ensures the base is present to immediately neutralize the generated HCl.

  • Vessel Sealing: Securely cap the vial. Ensure the cap is properly crimped to withstand the pressure that will develop.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 120 °C (Ramp to temperature in 2 minutes)

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C before removing it from the microwave cavity.[6] This can be achieved using the instrument's compressed air cooling system.

  • Work-up & Isolation: a. Once cooled, open the vial carefully in a fume hood. b. Transfer the reaction mixture to a separatory funnel containing 20 mL of dichloromethane (DCM). c. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution (to remove excess acid and TEA salts) and 15 mL of deionized water. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography. A typical procedure involves triturating the solid with a mixture of n-pentane/diethyl ether to yield the pure product.[10]

Workflow Diagram

The following diagram illustrates the complete workflow from preparation to the final, purified product.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Piperazine, Sulfonyl Chloride) dissolve 2. Dissolve in MeCN Add Base (TEA) reagents->dissolve seal 3. Seal Microwave Vial dissolve->seal mw 4. Irradiate (120 °C, 10 min) seal->mw cool 5. Cool to < 50 °C mw->cool extract 6. Extraction (DCM / aq. NaHCO₃) cool->extract dry 7. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 8. Purify (Recrystallization/Trituration) dry->purify product Final Product: 1-[(4-Nitrophenyl)sulfonyl]piperazine purify->product

Caption: Experimental workflow for microwave-assisted synthesis.

Results and Characterization

Following the protocol should result in the desired product as a solid, typically yellow in color, consistent with literature reports.[11]

Parameter Expected Outcome
Reaction Time 10 minutes (plus ramp and cool time)
Typical Yield > 85%
Appearance Yellow Solid
Purity (Crude) > 90% (by ¹H NMR)
Melting Point ~222–226 °C[11]

Characterization Data (Literature Values[11]):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 8.7 Hz, 2H), 7.98 (d, J = 8.7 Hz, 2H), 2.98 (brs, 4H), 2.34 (brs, 4H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 150.08, 140.47, 129.09, 124.66, 50.03, 45.97.

  • MS (ESI+): m/z 272.1 [M+H]⁺.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time to 15 minutes or temperature to 130 °C. Ensure anhydrous solvent was used.
Loss during work-up.Ensure pH of the aqueous layer is basic after NaHCO₃ wash. Perform a back-extraction of the aqueous layers with DCM.
Impure Product Formation of bis-sulfonylated piperazine.Use a slight excess of piperazine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride.
Unreacted starting material.Confirm the quality of the 4-nitrobenzenesulfonyl chloride, as it can hydrolyze over time.
Reaction did not heat Low solvent volume or non-polar solvent.Ensure minimum solvent volume required by the instrument is met. Use a polar solvent like MeCN, DMF, or NMP.

Safety Precautions

  • Microwave Safety: Always use a dedicated, certified microwave reactor for chemical synthesis.[6][7] Domestic microwave ovens must not be used as they lack temperature/pressure controls and proper shielding.[8] Check that vessel caps and seals are intact and not damaged.[7]

  • Pressure Hazard: Reactions in sealed vessels generate high internal pressure.[6] Never exceed the recommended volume for the reaction vessel. Always allow the vessel to cool completely before opening.[6]

  • Chemical Hazards: 4-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Piperazine is a corrosive base. Triethylamine is flammable and has toxic vapors. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Energetic Compounds: Compounds containing nitro groups can be energetic and potentially explosive under certain conditions.[8] While this specific reaction is generally safe, avoid large-scale reactions without a thorough risk assessment.

Conclusion

This application note demonstrates a robust and highly efficient microwave-assisted protocol for the synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine. By leveraging MAOS technology, this valuable building block can be produced in a fraction of the time required by conventional methods, with high yield and purity.[2] This method is well-suited for applications in drug discovery and medicinal chemistry where rapid synthesis of compound libraries is essential.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Microwave Assisted Organic Synthesis (MAOS). PharmaTutor. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Microwave Reactor Safety. ETH Zurich. Available at: [Link]

  • Microwave-Assisted Three-Component, Four-Center Condensation Reaction: A Novel and Efficient Protocol for the Synthesis of Fused 1,4-Dihydropyridines. Organic Syntheses. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. (2014). PMC. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Available at: [Link]

  • PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Purification of 1-[(4-Nitrophenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NITRO-PIP-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Removal of excess piperazine from mono-sulfonated reaction mixtures.

Executive Summary & Reaction Context

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine typically involves reacting 4-nitrobenzenesulfonyl chloride with a significant excess (3–5 equivalents) of piperazine.

Why the excess? This excess is chemically necessary to statistically favor the mono-substituted product over the bis-substituted byproduct (1,4-bis[(4-nitrophenyl)sulfonyl]piperazine).

The Challenge: While the excess prevents bis-sulfonylation, it leaves a large amount of unreacted piperazine in the crude mixture. Both the product and the impurity are secondary amines, making simple acid-base extraction difficult (both will protonate in strong acid). However, they possess drastically different lipophilic profiles (LogP) which we will exploit.

Physicochemical Comparison
PropertyPiperazine (Impurity)Target ProductSeparation Implication
Structure Small, polar diamineBulky, lipophilic sulfonamideSolubility Differential
LogP (Approx) -1.50 (Hydrophilic)+1.2 to +1.8 (Lipophilic)Partitioning is highly effective.[1]
Basicity (

)
~9.8 (Secondary amine)~8.5 (Distal amine)pH separation is difficult ; avoid acid washes.[1]
Water Solubility Freely solublePoorly solubleAqueous washing is the primary mechanism.

Standard Operating Procedures (SOPs)

Protocol A: The "High-Volume" Aqueous Wash (Recommended)

Best for: Routine purification of crude reaction mixtures (1g – 100g scale).

The Mechanism: Piperazine is hygroscopic and highly water-soluble. The target sulfonamide is lipophilic. By dissolving the crude in a water-immiscible organic solvent and washing copiously with water, piperazine partitions into the aqueous phase while the product remains in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Ratio: Use approx. 10–15 mL solvent per gram of crude.

  • Initial Wash: Transfer to a separatory funnel. Add an equal volume of distilled water .

  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently.

  • Separation: Allow layers to separate.

    • Note: Piperazine will be in the top (aqueous) layer if using DCM.

    • Note: Piperazine will be in the bottom (aqueous) layer if using EtOAc.

  • Repetition (Critical): Repeat the water wash 5 times .

    • Why? A single wash is insufficient due to the high molar excess of piperazine. Multiple washes exploit the Nernst distribution law to exponentially reduce impurity concentration.

  • Brine Wash: Perform a final wash with saturated NaCl (brine) to remove entrained water from the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Recrystallization (High Purity)

Best for: Removing trace piperazine (<5%) or if the product is a solid.[1]

  • Solvent Selection: Ethanol (EtOH) or Isopropanol (IPA) are ideal. Sulfonamides generally crystallize well from alcohols, while piperazine remains soluble in the mother liquor.

  • Dissolution: Suspend the crude solid in the minimum amount of boiling alcohol.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Filtration: Filter the crystals.

  • Wash: Wash the filter cake with cold alcohol. The piperazine stays in the filtrate.

Workflow Visualization

The following logic tree illustrates the decision-making process for purification.

PurificationWorkflow Start Crude Reaction Mixture SolventChoice Dissolve in DCM or EtOAc Start->SolventChoice WashStep Wash with Water (x5) SolventChoice->WashStep PhaseSep Separate Phases WashStep->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Retain AqLayer Aqueous Layer (Contains Piperazine) PhaseSep->AqLayer Discard CheckPurity Check Purity (TLC/NMR) OrgLayer->CheckPurity Pure Concentrate & Dry (Final Product) CheckPurity->Pure No Piperazine Impure Recrystallize (EtOH) CheckPurity->Impure Trace Piperazine Impure->Pure

Figure 1: Decision logic for the separation of lipophilic sulfonamides from hydrophilic piperazine.

Troubleshooting & FAQs

Q1: I washed the organic layer with dilute HCl to remove the piperazine, but my yield plummeted. What happened?

Diagnosis: You likely extracted your product into the aqueous layer. Explanation: Unlike bis-sulfonamides, your product (1-[(4-nitrophenyl)sulfonyl]piperazine) still contains a secondary amine on the piperazine ring.[1] This nitrogen is basic (


). In acidic conditions (pH < 7), your product protonates and becomes water-soluble, washing away with the impurity.
Solution:  Check your aqueous acidic washes.[2] Basify them to pH 10 with NaOH and re-extract with DCM. The product will return to the organic phase. Stick to neutral water washes. 
Q2: I am seeing a persistent emulsion during the water wash.

Diagnosis: Piperazine acts as a surfactant when present in high concentrations with sulfonamides. Solution:

  • Filtration: Pass the biphasic mixture through a pad of Celite. This breaks the surface tension of micro-droplets.

  • Salting Out: Add a small amount of solid NaCl to the mixture.

  • Demulsifier: Add 1–2 mL of Methanol or Isopropanol to the separatory funnel.

Q3: How do I confirm the piperazine is actually gone?

Diagnosis: Analytical verification.[3][4] Method:

  • TLC: Use a mobile phase of DCM:MeOH (9:1) with 1% Triethylamine or Ammonia. Piperazine is very polar and will stay near the baseline (

    
    ). The product will move (
    
    
    
    ). Stain with Ninhydrin (piperazine turns blue/purple).
  • H-NMR: Look for the piperazine peak. In

    
    , free piperazine shows a singlet at 
    
    
    
    ppm. The product's piperazine ring protons will be split into two triplets (or broad multiplets) at different shifts (
    
    
    and
    
    
    ppm) due to the desymmetrization by the sulfonyl group.
Q4: Can I use chromatography?

Answer: Yes, but it is often unnecessary if extraction is done correctly. If you must:

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM / Methanol (95:5 to 90:10).

  • Critical Additive: You must add 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. Without this, the basic amine of the product will streak on the acidic silica, leading to broad peaks and poor separation.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from

  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC8018324. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from

  • Wikipedia. (n.d.). Piperazine: Properties and Solubility. Retrieved from

Sources

Common impurities in commercial 1-[(4-Nitrophenyl)sulfonyl]piperazine batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(4-Nitrophenyl)sulfonyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in experimental settings. The purity of starting materials is paramount for reproducible and reliable results, and this resource aims to provide you with the necessary information to identify and address potential impurities in your commercial batches of 1-[(4-Nitrophenyl)sulfonyl]piperazine.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments and links them to potential impurities in your 1-[(4-Nitrophenyl)sulfonyl]piperazine batches.

Q1: I am observing a lower than expected yield in my reaction where 1-[(4-Nitrophenyl)sulfonyl]piperazine is a reactant. What could be the cause?

A lower than expected yield can often be attributed to a lower-than-stated purity of the starting material. The presence of non-reactive impurities will mean that the actual molar quantity of 1-[(4-Nitrophenyl)sulfonyl]piperazine is less than calculated based on the weight of the commercial batch.

  • Potential Culprit: Unreacted starting materials from the synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine, such as piperazine or 4-nitrobenzenesulfonic acid , may be present. These impurities will not participate in the desired reaction, leading to a stoichiometric imbalance and reduced yield.

  • Recommended Action: It is advisable to determine the purity of your commercial batch using a quantitative technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a universal detector like a Charged Aerosol Detector (CAD). An even more powerful method is Liquid Chromatography-Mass Spectrometry (LC-MS) which can help in identifying and quantifying the impurities simultaneously.

Q2: My reaction is producing an unexpected and significant byproduct. How can I identify the source of this side reaction?

Unexpected byproducts can often be traced back to reactive impurities in the starting material that compete with your desired reaction pathway.

  • Potential Culprits:

    • Piperazine: If your reaction conditions are suitable for the alkylation or acylation of a secondary amine, the presence of residual piperazine can lead to the formation of piperazine-related byproducts.

    • 1,4-Bis[(4-nitrophenyl)sulfonyl]piperazine: This is a common byproduct in the synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine where both nitrogen atoms of the piperazine ring have reacted with 4-nitrobenzenesulfonyl chloride. While generally less reactive than piperazine itself, its presence can complicate purification and may interfere with certain reactions.

    • 4-Nitrobenzenesulfonyl chloride: Although less likely in a final product, residual amounts of this highly reactive starting material can lead to a variety of side reactions with nucleophiles in your reaction mixture.

  • Recommended Action: A thorough analysis of your 1-[(4-Nitrophenyl)sulfonyl]piperazine batch by LC-MS is highly recommended to identify any of these potential reactive impurities. Comparing the mass of the unexpected byproduct with the masses of potential side products formed from these impurities can provide a strong indication of the root cause.

Q3: I am seeing inconsistent results between different batches of 1-[(4-Nitrophenyl)sulfonyl]piperazine from the same supplier. Why is this happening?

Batch-to-batch variability is a common issue and is almost always due to differences in the impurity profile of the batches.

  • Potential Culprits: The levels of various impurities, including unreacted starting materials, byproducts, and degradation products, can vary from one production run to another. Even small variations in these impurities can have a significant impact on reaction kinetics, yield, and the formation of byproducts, especially in sensitive applications.

  • Recommended Action: It is crucial to implement a robust quality control (QC) check on each new batch of 1-[(4-Nitrophenyl)sulfonyl]piperazine before use. A standardized analytical method, such as the HPLC protocol outlined below, should be used to qualify each batch and ensure it meets the required purity specifications for your application. This will help in ensuring the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial batches of 1-[(4-Nitrophenyl)sulfonyl]piperazine?

Based on the common synthesis route for 1-[(4-Nitrophenyl)sulfonyl]piperazine, which involves the reaction of 4-nitrobenzenesulfonyl chloride with piperazine, the following are the most probable impurities:

  • Process-Related Impurities:

    • Piperazine (Unreacted Starting Material): A common impurity that can be present if an excess is used during synthesis or if purification is incomplete.

    • 4-Nitrobenzenesulfonyl Chloride (Unreacted Starting Material): A reactive intermediate that should be removed during workup, but trace amounts may persist.

    • 1,4-Bis[(4-nitrophenyl)sulfonyl]piperazine (Byproduct): Formed when both nitrogen atoms of piperazine react with the sulfonyl chloride.

    • 4-Nitrobenzenesulfonic Acid (Hydrolysis Product): 4-Nitrobenzenesulfonyl chloride can hydrolyze to the corresponding sulfonic acid in the presence of water.

  • Solvent-Related Impurities:

    • Residual solvents from the reaction and purification steps.

The structures of these potential impurities are summarized in the table below.

Impurity NameChemical StructureOriginPotential Impact
PiperazineUnreacted Starting MaterialCan participate in side reactions, affecting yield and purity of the desired product.
4-Nitrobenzenesulfonyl ChlorideUnreacted Starting MaterialHighly reactive, can lead to the formation of multiple byproducts.
1,4-Bis[(4-nitrophenyl)sulfonyl]piperazineStructure to be inferredByproductGenerally less reactive, but can affect the overall purity and may be difficult to separate from the product.
4-Nitrobenzenesulfonic AcidHydrolysis of Starting MaterialCan alter the pH of the reaction mixture and potentially catalyze side reactions.

Q2: How can I detect and quantify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the main component and its impurities. A reverse-phase C18 column is typically suitable for this class of compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown impurities. It provides both the retention time from the chromatography and the mass-to-charge ratio of the ions, which can be used to deduce the molecular weight of the impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities if they can be isolated or are present in sufficient quantities.

Q3: Can I purify a commercial batch of 1-[(4-Nitrophenyl)sulfonyl]piperazine if I find it to be of insufficient purity?

Yes, purification is often possible, with the appropriate method depending on the nature of the impurities.

  • Recrystallization: If the main component is a solid and the impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture can be a very effective purification method.

  • Column Chromatography: For more complex mixtures or when impurities have similar solubilities, column chromatography on silica gel or another suitable stationary phase can be used to separate the components. The choice of eluent will be critical for achieving good separation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of 1-[(4-Nitrophenyl)sulfonyl]piperazine

This protocol provides a general starting point for the analysis of 1-[(4-Nitrophenyl)sulfonyl]piperazine and its potential impurities. Method optimization may be required based on the specific instrument and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the 1-[(4-Nitrophenyl)sulfonyl]piperazine batch in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Visualizations

Diagram 1: Synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperazine and Formation of Key Impurities

piperazine Piperazine product 1-[(4-Nitrophenyl)sulfonyl]piperazine piperazine->product Reaction unreacted_piperazine Piperazine (Unreacted) piperazine->unreacted_piperazine sulfonyl_chloride 4-Nitrobenzenesulfonyl Chloride sulfonyl_chloride->product sulfonic_acid 4-Nitrobenzenesulfonic Acid (Hydrolysis Product) sulfonyl_chloride->sulfonic_acid Hydrolysis unreacted_sulfonyl 4-Nitrobenzenesulfonyl Chloride (Unreacted) sulfonyl_chloride->unreacted_sulfonyl disubstituted 1,4-Bis[(4-nitrophenyl)sulfonyl]piperazine (Byproduct) product->disubstituted Further Reaction

Caption: Synthesis pathway and common process-related impurities.

Diagram 2: Troubleshooting Workflow for Unexpected Experimental Outcomes

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 1-[(4-Nitrophenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(4-Nitrophenyl)sulfonyl]piperazine is a critical scaffold in medicinal chemistry, serving as a precursor for sulfonamide-based antibiotics, protease inhibitors, and potential anti-cancer agents. In drug metabolism and pharmacokinetics (DMPK), accurate characterization of this moiety is essential for distinguishing the parent compound from its reduced metabolites (e.g., amino-derivatives).

This guide provides a comparative analysis of the mass spectrometric behavior of 1-[(4-Nitrophenyl)sulfonyl]piperazine using Electrospray Ionization (ESI) in positive mode.[1] We contrast its fragmentation patterns against structural analogs to highlight diagnostic ions that serve as "fingerprints" for the nitro-sulfonyl moiety.

Technical Specifications & Core Data

The following table summarizes the physicochemical properties and theoretical MS data for the target compound relative to its primary metabolic analog.

FeatureTarget: Nitro-Analog Comparator: Amino-Analog
Chemical Structure


Formula


Monoisotopic Mass 271.06 Da241.09 Da
Precursor Ion

m/z 272.07 m/z 242.10
Primary Diagnostic Ion m/z 186 (Nitrophenylsulfonyl)m/z 156 (Aminophenylsulfonyl)
Common Fragment m/z 87 (Piperazine ring)m/z 87 (Piperazine ring)
Electronic Effect Electron Withdrawing (

)
Electron Donating (

)

Comparative Fragmentation Analysis

Scenario A: Substituent Effects (Nitro vs. Amino)

The presence of the nitro group (


) significantly alters the fragmentation kinetics compared to the amino (

) analog often found in metabolic studies.
  • S-N Bond Cleavage Efficiency: The strong electron-withdrawing nature of the nitro group destabilizes the S-N bond, often leading to a higher abundance of the sulfonyl cation (

    
     186) at lower collision energies compared to the amino-analog.
    
  • Diagnostic Shifts:

    • Nitro-Specific: The loss of the nitro group itself is a key diagnostic pathway. You will observe a neutral loss of 46 Da (

      
      ) or 30 Da (
      
      
      
      ), resulting in ions at m/z 226 and m/z 242 respectively.
    • Amino-Specific: The amino analog does not show these losses; instead, it typically loses ammonia (

      
      , -17 Da) or undergoes acetylation in biological matrices.
      
Scenario B: Collision Energy (Low vs. High CE)
  • Low CE (10–20 eV): The spectrum is dominated by the protonated parent ion (

    
     272). Minimal fragmentation occurs, making this regime ideal for quantification (SIM/MRM) but poor for structural elucidation.
    
  • High CE (35–50 eV): The parent ion intensity diminishes. The spectrum becomes rich in structural information:

    • m/z 186:

      
       (Base peak in many setups).
      
    • m/z 122:

      
       (Formed via 
      
      
      
      extrusion).
    • m/z 87: Piperazine ring fragment.

Mechanistic Pathways (The "Why")

The fragmentation of 1-[(4-Nitrophenyl)sulfonyl]piperazine follows three distinct mechanistic pathways driven by charge localization.

  • Pathway A: Inductive Cleavage (S-N Bond Rupture)

    • Mechanism:[2] Protonation occurs on the piperazine nitrogen (the most basic site). Inductive forces from the sulfonyl group weaken the S-N bond.

    • Result: Heterolytic cleavage yields the Nitrophenylsulfonyl cation (m/z 186) and neutral piperazine, or conversely, the Piperazine cation (m/z 87) and neutral nitrophenylsulfone.

  • Pathway B:

    
     Extrusion (Rearrangement) 
    
    • Mechanism:[2] A characteristic sulfonamide rearrangement involves the migration of the aryl group to the piperazine nitrogen, followed by the ejection of

      
       (64 Da).
      
    • Result: This produces an ion at m/z 208 (

      
      ). Note: This pathway is less dominant in nitro-analogs compared to halo-analogs but is still observable.
      
  • Pathway C: Nitro Group Degradation

    • Mechanism:[2] High-energy collision causes homolytic cleavage of the N-O bonds in the nitro group.

    • Result: Sequential loss of oxygen or NO radical, creating "distonic" radical cations.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary dissociation routes.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 272 SulfonylCat Sulfonyl Cation [O2N-Ph-SO2]+ m/z 186 Parent->SulfonylCat Inductive Cleavage (Loss of Piperazine) PipCat Piperazine Cation [C4H11N2]+ m/z 87 Parent->PipCat Charge Retention on N (Loss of Sulfonyl) Desulf Desulfonated Amine [O2N-Ph-Pip]+ m/z 208 Parent->Desulf SO2 Extrusion (-64 Da) ArylCat Nitrophenyl Cation [O2N-Ph]+ m/z 122 SulfonylCat->ArylCat Loss of SO2 (-64 Da)

Figure 1: Primary fragmentation pathways of 1-[(4-Nitrophenyl)sulfonyl]piperazine in ESI+ mode. Colors indicate ion stability (Blue=Parent, Red=Major Fragment, Yellow=Secondary).

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate the compound in a mixture, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-[(4-Nitrophenyl)sulfonyl]piperazine in 1 mL of DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Why: High organic content aids desolvation in ESI; Formic acid ensures full protonation (

      
      ).
      
LC-MS Parameters (Standardized)
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Source: Electrospray Ionization (ESI) Positive Mode.[3][4]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for parent ion transmission).

  • Collision Gas: Argon or Nitrogen.

Step-by-Step Workflow

Workflow cluster_0 Acquisition cluster_1 Fragmentation Step1 Direct Infusion (5 µL/min) Step2 MS1 Scan (m/z 100-500) Step1->Step2 Step3 Select m/z 272 (Isolation Width 1.0) Step2->Step3 Identify Parent Step4 Apply CE Ramp (10 -> 50 eV) Step3->Step4 Step5 Detect Fragments (TOF/Detector) Step4->Step5

Figure 2: Workflow for optimizing collision energy (CE) to maximize diagnostic ion intensity.

  • MS1 Scan: Verify the parent ion at

    
     272.07. If 
    
    
    
    294 is observed, this is the sodium adduct
    
    
    ; increase source temperature to destabilize it.
  • Product Ion Scan: Select

    
     272.07 as the precursor.
    
  • Energy Ramp: Apply a collision energy ramp from 10 eV to 50 eV.

  • Data Validation:

    • At 20 eV , ratio of 272:186 should be approx 1:1.

    • At 40 eV , 272 should be <10%, and 186/122/87 should dominate.

References

  • Niessen, W. M. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry.

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • Zhu, N., et al. (2021).[5] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

  • Holcapek, M., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. Rapid Communications in Mass Spectrometry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.